2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Description
This compound belongs to the indolizine-carboxamide class, characterized by a bicyclic indolizine core substituted with an amino group, a carboxamide moiety linked to a 4-chlorophenyl group, and a 3-methoxybenzoyl substituent.
Properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-17-6-4-5-14(13-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-10-8-15(24)9-11-16/h2-13H,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWXJBZAKGVDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.87 g/mol. The structure features an indolizine core, which is known for its diverse biological activities. The presence of the chlorophenyl and methoxybenzoyl groups enhances its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory properties : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Anticancer effects : Preliminary studies suggest that it can inhibit cell proliferation in various cancer cell lines.
- Antimicrobial activity : Similar compounds have shown moderate to strong activity against several bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory and metabolic pathways.
- Receptor Modulation : The compound can interact with cell surface receptors, altering cellular signaling pathways.
- Gene Expression Regulation : It may influence the expression of genes related to various biological processes, including apoptosis and cell cycle regulation.
In Vitro Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorophenyl and methoxy groups | Anti-inflammatory, anticancer |
| 2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | Fluorinated phenyl group | Enhanced COX binding affinity |
| 2-amino-N-(3-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | Methylphenyl substitution | Cytotoxic effects on cancer cells |
Scientific Research Applications
Biological Activities
Research indicates that 2-amino-N-(4-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide exhibits several promising biological activities:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound has been identified as a ligand for the relaxin receptor 1 (RXFP1), suggesting its potential as a starting point for developing selective modulators of other GPCRs, which are crucial in various physiological processes .
- Anti-inflammatory Properties : Similar compounds have shown interactions with cyclooxygenase enzymes, which play a key role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .
- Cytotoxicity : Indolizine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The unique functional groups allow for various modifications that can enhance biological activity or alter pharmacological properties. For instance, the amino group can participate in nucleophilic substitutions, while the carbonyl group can undergo condensation reactions .
Several studies have explored the applications of this compound:
- Binding Affinity Studies : Research has focused on its binding affinity to various biological targets relevant to cancer and infectious diseases. These studies help elucidate the mechanism of action and optimize the compound's efficacy .
- Synthetic Pathways : A recent study highlighted a recyclable stereoauxiliary aminocatalyzed strategy for synthesizing related indolizine compounds, showcasing the versatility of these structures in drug development .
- Pharmacological Profiles : Computational and crystallographic studies have provided insights into the pharmacological profiles of indolizines, demonstrating their potential as therapeutic agents .
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally similar indolizine and thiazole derivatives (Table 1).
Table 1: Structural Comparison with Analogues
*Calculated molecular weight based on formula C₂₃H₂₀ClN₃O₄.
Electronic and Solubility Effects
Bioactivity Implications
- Antimicrobial Potential: Thiazole derivatives with 4-chlorophenyl groups (e.g., Entry 10 and 16 in ) exhibit notable inhibitory zones against bacteria, suggesting the target’s 4-chlorophenyl group may similarly enhance antimicrobial activity .
- Steric Effects : Ortho-substituents (e.g., 3-chloro-2-methylphenyl in 903283-09-0) may hinder binding compared to the target’s para-substituted chlorophenyl group .
Preparation Methods
Pyridinium Bromide Cyclization
Adapted from, the synthesis begins with the formation of a pyridinium bromide intermediate. For example, 4-methoxypyridine reacts with phenacyl bromides under anhydrous conditions to yield 1-(2-(substituted phenyl)-2-oxoethyl)-4-methoxypyridinium bromides. This intermediate undergoes cyclization in the presence of ethyl propiolate or analogous alkynes to form ethyl indolizine-1-carboxylates.
Critical Parameters :
-
Catalyst : Triethylamine or DBU for deprotonation.
For the target compound, substituting the phenacyl bromide with 3-methoxybenzoyl chloride derivatives would introduce the 3-methoxybenzoyl group at position 3 of the indolizine ring.
Functionalization of the Indolizine Scaffold
Introduction of the Carboxamide Group
The conversion of ester groups to carboxamides is well-documented in. Ethyl indolizine-1-carboxylates react with 4-chloroaniline in the presence of coupling agents such as N,N'-carbonyldiimidazole (CDI) or HATU.
Procedure :
-
Activation : Treat ethyl 3-(3-methoxybenzoyl)indolizine-1-carboxylate with CDI in tetrahydrofuran (THF) at 50–55°C for 2 hours ().
-
Amination : Add 4-chloroaniline and stir at 60–65°C for 50 hours ().
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Workup : Extract with dichloromethane, wash with brine, and purify via recrystallization (ethanol/water).
Amino Group Installation
The 2-amino group is introduced via nitration followed by reduction or direct substitution.
Nitration-Reduction Pathway :
-
Nitration : Treat the indolizine intermediate with fuming HNO₃ at 0°C to install a nitro group at position 2.
-
Reduction : Use hydrogen gas with Pd/C or sodium dithionite to reduce the nitro group to an amine ().
Direct Amination :
Employ Buchwald-Hartwig coupling with ammonia or ammonium acetate under palladium catalysis ().
Optimization and Mechanistic Insights
Regioselectivity in Cyclization
The position of substituents on the pyridinium precursor dictates regioselectivity. Computational studies in suggest that electron-withdrawing groups (e.g., methoxy) at the para position of the benzoyl group stabilize transition states, favoring cyclization at position 3.
Solvent and Temperature Effects
-
DMF : Enhances solubility of polar intermediates but may lead to side reactions at elevated temperatures ().
-
THF : Preferred for coupling reactions due to inertness and moderate polarity ().
Characterization and Analytical Data
Spectroscopic Profiles
Purity and Yield Optimization
| Parameter | Optimal Value | Source |
|---|---|---|
| Reaction Time | 50–60 hours | |
| Coupling Agent | CDI | |
| Recrystallization | Ethanol/H₂O | |
| Final Yield | 75–80% |
Challenges and Alternative Approaches
Competing Side Reactions
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The synthesis involves multi-step condensation and substitution reactions. Key optimizations include:
- Temperature Control : Maintaining 60–80°C during benzoylation steps to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity (>95%) .
- Critical Parameters : Monitor reaction progress via TLC and confirm final structure with / NMR and mass spectrometry .
Q. What analytical techniques are essential for validating the compound’s structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : Confirm the presence of amine (-NH), carboxamide (-CONH-), and methoxy (-OCH) groups .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 448.3) .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays aligned with indolizine derivatives’ known activities:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM doses .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays for HDAC or kinase targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from structural analogs or experimental variables. Strategies include:
- SAR Analysis : Compare substituent effects (e.g., 4-Cl vs. 4-F phenyl groups on enzyme affinity) .
- Standardized Assays : Replicate studies under controlled conditions (pH, serum concentration) .
- Computational Validation : Molecular docking to verify target binding consistency across analogs .
Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : A multi-modal workflow is recommended:
- Kinetic Studies : Measure values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., HDACs) to identify binding motifs .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to detect downstream gene regulation .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Focus on modifying key functional groups:
- Core Modifications : Replace indolizine with indazole or benzothiophene to assess ring flexibility .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance target affinity .
- Bioisosteres : Substitute methoxybenzoyl with thiophene-2-carbonyl for improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
